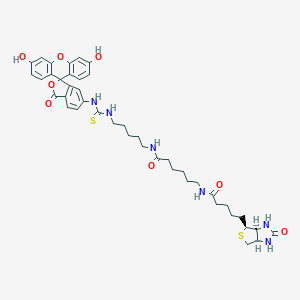
3,3'-Bis(trifluorométhyl)benzophénone
Vue d'ensemble
Description
3,3’-Bis(trifluoromethyl)benzophenone is an organic compound with the molecular formula C15H8F6O. It is a derivative of benzophenone, where two trifluoromethyl groups are attached to the benzene rings at the 3 and 3’ positions. This compound is known for its unique chemical properties and is used in various scientific research applications.
Applications De Recherche Scientifique
3,3’-Bis(trifluoromethyl)benzophenone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
This compound is a derivative of benzophenone, which is often used in the synthesis of pharmaceuticals and other organic compounds
Mode of Action
As a benzophenone derivative, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The presence of trifluoromethyl groups could influence the compound’s reactivity and binding affinity.
Biochemical Pathways
Benzophenone derivatives have been used in various chemical reactions, including the synthesis of imines . .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 3,3’-Bis(trifluoromethyl)benzophenone. For instance, its physical form is solid at ambient temperature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3’-Bis(trifluoromethyl)benzophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 3,3’-bis(trifluoromethyl)benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 3,3’-Bis(trifluoromethyl)benzophenone often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through recrystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Bis(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of trifluoromethylbenzoic acids.
Reduction: Formation of 3,3’-bis(trifluoromethyl)benzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4’-Bis(trifluoromethyl)benzophenone
- 3,5-Bis(trifluoromethyl)benzophenone
- 4,4’-Bis(trifluoromethyl)benzophenone
Uniqueness
3,3’-Bis(trifluoromethyl)benzophenone is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its chemical reactivity and physical properties. This distinct arrangement allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOXOHISLGOAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344826 | |
| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1868-00-4 | |
| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,3'-Bis(trifluoromethyl)benzophenone behave as a photosensitizer compared to other substituted benzophenones?
A1: Research on the photolysis of N-(1-Naphthoyl)-O-(p-toluoyl)-N-phenylhydroxylamine reveals distinct photosensitization mechanisms for different substituted benzophenones []. While benzophenones with strong electron-donating groups, like 4,4′-bis(dimethylamino)benzophenone, primarily facilitate electron transfer, 3,3'-Bis(trifluoromethyl)benzophenone, with its electron-withdrawing trifluoromethyl groups, favors an energy transfer pathway. This difference highlights the influence of substituents on the photochemical behavior of benzophenone derivatives. [] -
Q2: Does 3,3'-Bis(trifluoromethyl)benzophenone participate in any catalytic reactions?
A2: Although not directly acting as a catalyst, research indicates that 3,3'-Bis(trifluoromethyl)benzophenone can form a complex with rhodium bis-olefin complexes []. This interaction affects the catalytic activity of the rhodium complex in the addition of olefins to aromatic ketones. Specifically, the presence of 3,3'-Bis(trifluoromethyl)benzophenone can alter the reaction rate and selectivity, emphasizing its role in influencing organometallic catalysis. [] -
Q3: Is there any spectroscopic data available for 3,3'-Bis(trifluoromethyl)benzophenone?
A3: While the provided abstracts don't delve into detailed spectroscopic analysis, one mentions that FT-IR, FT-Raman, and DFT studies have been conducted on 3,3'-Bis(trifluoromethyl)benzophenone []. These techniques are valuable for elucidating the vibrational modes, electronic structure, and overall structural characteristics of the molecule. Further exploration of these studies could provide insights into the compound's spectroscopic properties. [] -
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
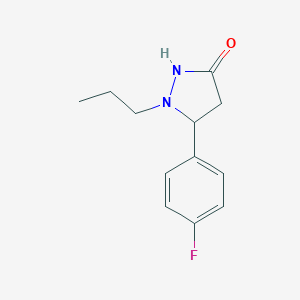
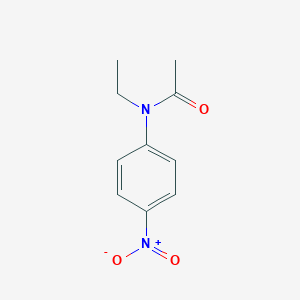
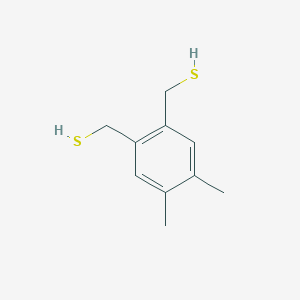
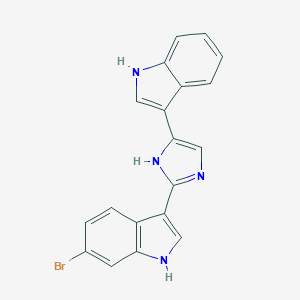

![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)
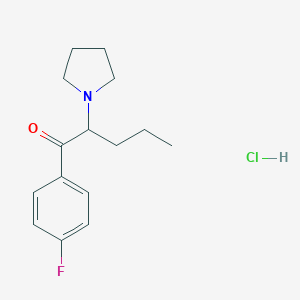
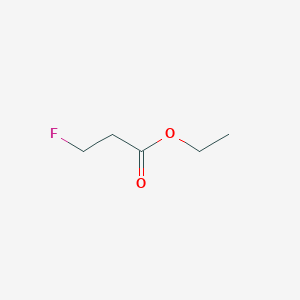

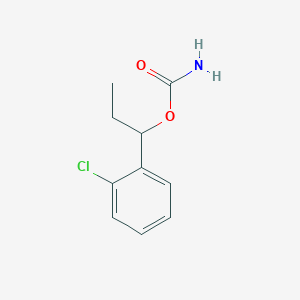
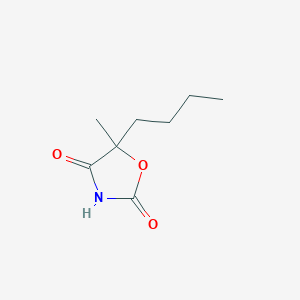
![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)

